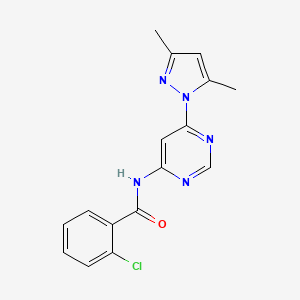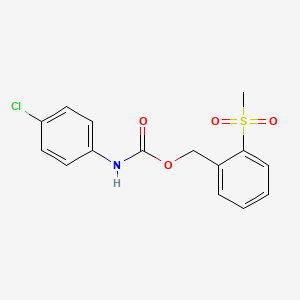
2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate is a chemical compound with the CAS number 338968-15-3 .
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate is not provided in the search results .Chemical Reactions Analysis
The chemical reactions involving 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate are not explicitly mentioned in the search results. The reactivity of a compound is determined by its molecular structure, and without specific information on the structure, it’s challenging to predict its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and more. Unfortunately, the specific physical and chemical properties of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicological Profile
- The toxicological effects of carbamate insecticides, such as aldicarb, have been reviewed, highlighting their application in agriculture and potential environmental and health impacts. These compounds are soil-applied systemic pesticides used against a variety of pests. Despite their acute toxicity, they are not known to be carcinogenic, teratogenic, or mutagenic, showcasing a profile that might be relevant to understanding similar compounds (Risher, Mink, & Stara, 1987).
Antioxidant Capacity and Chemical Interactions
- Research into the antioxidant capacity of compounds, such as through ABTS/PP decolorization assays, elucidates pathways of reaction that may be pertinent to studies on related benzyl N-(4-chlorophenyl)carbamates. These pathways include oxidation and coupling reactions that contribute to the antioxidant capacity, offering insights into chemical behavior and potential applications in oxidative stress mitigation (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Environmental Contamination and Degradation
- The environmental impact of chlorophenols and their moderate toxic effects to both mammalian and aquatic life, as well as their persistence depending on environmental conditions, has been assessed. Such studies might offer a comparative basis for understanding the environmental behavior and risks associated with similar compounds, including their degradation, bioaccumulation, and toxicological effects (Krijgsheld & Gen, 1986).
Drug Delivery and Therapeutic Applications
- The exploration of drug delivery systems, especially in the cardiovascular system, reveals the application potential of various organic compounds, including those with specific functional groups similar to 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate. This research evaluates delivery mechanisms for a range of therapeutics, highlighting the importance of chemical structure in achieving effective treatment outcomes (Geldenhuys, Khayat, Yun, & Nayeem, 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-methylsulfonylphenyl)methyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-22(19,20)14-5-3-2-4-11(14)10-21-15(18)17-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQJEXFQKXYKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1COC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol](/img/structure/B2576934.png)
![N-(2,5-difluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2576935.png)
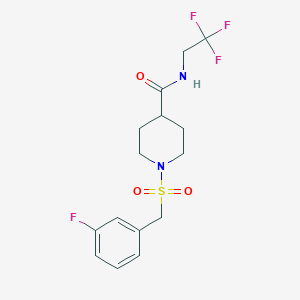
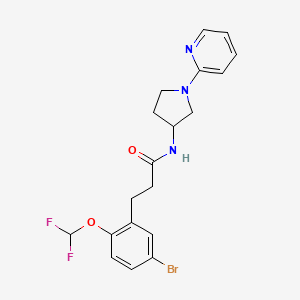
![4-[2-Oxo-2-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2576939.png)
![(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2576941.png)
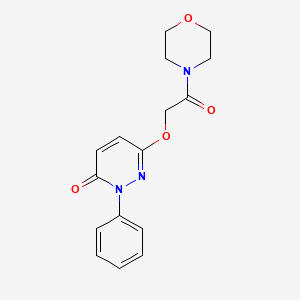
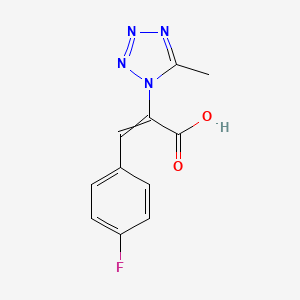
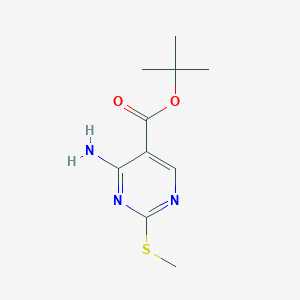
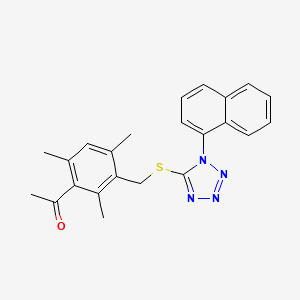
![Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2576949.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2576950.png)
![N-(2-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2576952.png)
